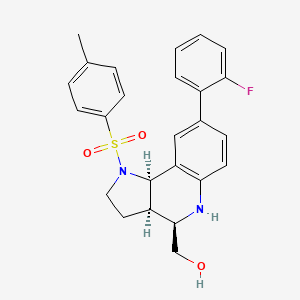

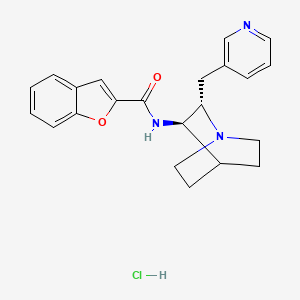

![molecular formula C26H27ClN2 B606408 1-(2-chlorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B606408.png)

1-(2-chlorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole

概要

説明

BRP-7は、潜在的な抗ロイコトリエン剤として特定されたベンゾイミダゾール誘導体です。 これは5-リポキシゲナーゼ活性化タンパク質(FLAP)を標的とし、インビトロおよびインビボの両方でロイコトリエン生合成を阻害する有望な結果を示しています 。 この化合物は、特にその抗炎症特性とロイコトリエン過剰産生に関連する状態の治療における潜在的な治療用途で注目されています .

準備方法

合成経路と反応条件

BRP-7の合成は、ベンゾイミダゾールコアの調製から始まる複数の段階を伴います。このプロセスには、通常、酸性条件下でのo-フェニレンジアミンとカルボン酸またはその誘導体の縮合が含まれます。

工業生産方法

BRP-7の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスは、収率と純度が最適化され、通常、連続フロー合成や自動反応モニタリングなどの高度な技術が用いられます。 最終生成物は、再結晶やクロマトグラフィーなどの方法を使用して精製され、高純度と一貫性が確保されます .

化学反応の分析

反応の種類

BRP-7は、次のを含むいくつかの種類の化学反応を受けます。

酸化: BRP-7は特定の条件下で酸化されて、さまざまな酸化誘導体を形成することができます。

還元: この化合物は還元反応を受けることもでき、通常はニトロ基のアミンへの還元が含まれます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が頻繁に使用されます。

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成し、還元はアミン誘導体を生成する可能性があります。 置換反応は、さまざまな置換ベンゾイミダゾール化合物を生じさせる可能性があります .

科学研究アプリケーション

BRP-7は、次を含む幅広い科学研究アプリケーションを持っています。

化学: ベンゾイミダゾール誘導体とその化学的性質を研究するためのモデル化合物として使用されます。

生物学: ロイコトリエン生合成を阻害する役割とその潜在的な抗炎症効果について調査されています。

医学: 喘息やアレルギー反応など、ロイコトリエン過剰産生に関連する状態の治療薬として探求されています。

科学的研究の応用

BRP-7 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying benzimidazole derivatives and their chemical properties.

Biology: Investigated for its role in inhibiting leukotriene biosynthesis and its potential anti-inflammatory effects.

Medicine: Explored as a therapeutic agent for conditions related to leukotriene overproduction, such as asthma and allergic reactions.

Industry: Potential applications in the development of anti-inflammatory drugs and other pharmaceutical products

作用機序

BRP-7は、5-リポキシゲナーゼ活性化タンパク質(FLAP)を阻害することによりその効果を発揮します。この阻害は、ロイコトリエン生合成に不可欠な5-リポキシゲナーゼ酵素の活性化を防ぎます。 この経路を阻害することにより、BRP-7はロイコトリエンの産生を減らし、それによってその抗炎症効果を発揮します .

類似の化合物との比較

類似の化合物

MK-886: 同様の抗ロイコトリエン特性を持つ別のFLAP阻害剤。

ジレウトン: 喘息の治療に使用される直接的な5-リポキシゲナーゼ阻害剤。

モンテルカスト: 喘息やアレルギー性鼻炎の管理に使用されるロイコトリエン受容体拮抗薬.

BRP-7の独自性

BRP-7は、シクロオキシゲナーゼ-1(COX-1)やミクロソームプロスタグランジンE2シンターゼ-1などの他の酵素に著しく影響を与えることなく、FLAPを選択的に阻害するという点で独特です。 この選択性により、非選択的阻害剤に関連する副作用のリスクが軽減され、BRP-7はさらなる開発のための有望な候補となっています .

類似化合物との比較

Similar Compounds

MK-886: Another FLAP inhibitor with similar anti-leukotriene properties.

Zileuton: A direct 5-lipoxygenase inhibitor used in the treatment of asthma.

Montelukast: A leukotriene receptor antagonist used to manage asthma and allergic rhinitis.

Uniqueness of BRP-7

BRP-7 is unique in its selective inhibition of FLAP without significantly affecting other enzymes like cyclooxygenase-1 (COX-1) or microsomal prostaglandin E2 synthase-1. This selectivity reduces the risk of side effects associated with non-selective inhibitors, making BRP-7 a promising candidate for further development .

特性

IUPAC Name |

1-[(2-chlorophenyl)methyl]-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClN2/c1-18(2)16-20-12-14-21(15-13-20)19(3)26-28-24-10-6-7-11-25(24)29(26)17-22-8-4-5-9-23(22)27/h4-15,18-19H,16-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOFSWHYZCGXSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

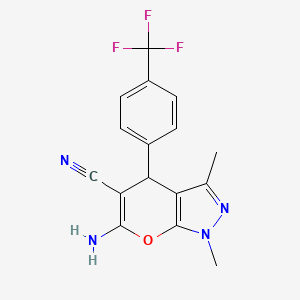

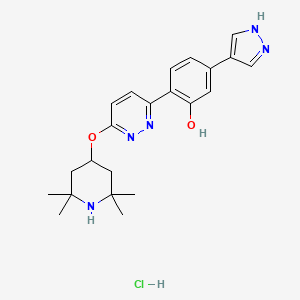

![1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-(1-naphthalenyl)urea](/img/structure/B606341.png)